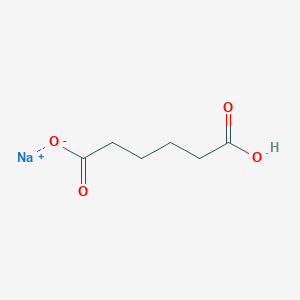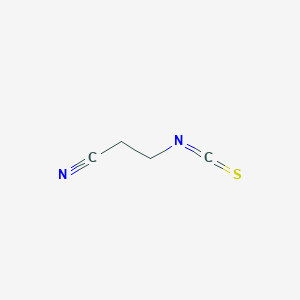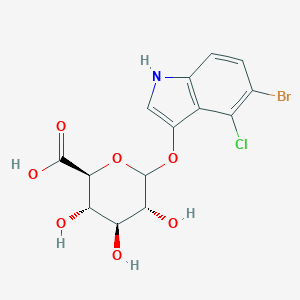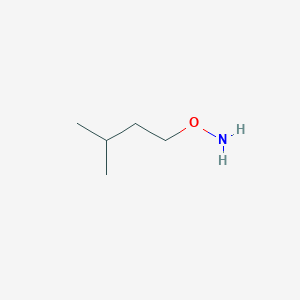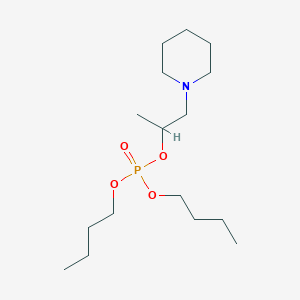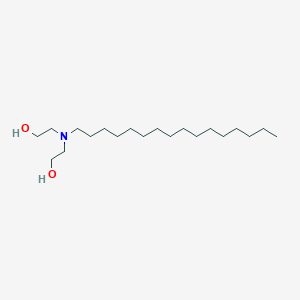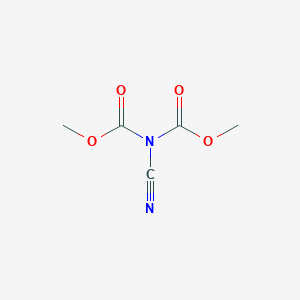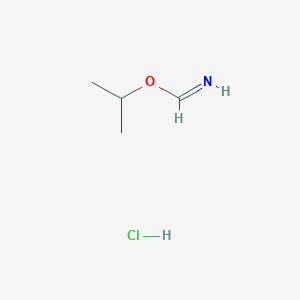
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane
Vue d'ensemble
Description
“1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane” is a chemical compound with the molecular formula C4D10 . It is listed under the CAS Registry Number 19170-96-8 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] . This indicates that the compound is a propane molecule where all the hydrogen atoms have been replaced by deuterium.Physical And Chemical Properties Analysis
This compound has a molecular weight of 68.18 . It has a solubility of 175.1 mg/L in water at 25 ºC . Its density is calculated to be approximately 0.6±0.1 g/cm^3 . The compound has a melting point of -132.55 ºC and a boiling point of 3.21 ºC at 760 mmHg .Applications De Recherche Scientifique
Density, Surface Tension, and Kinematic Viscosity
Research involving similar hydrofluoroethers, like HFE-7000, HFE-7100, and others, focused on studying their liquid density, liquid kinematic viscosity, and surface tension under varying temperatures. This research is important for understanding the physical properties of these compounds under different conditions, which can be crucial in various industrial and scientific applications (Rausch et al., 2015).
Metastable Ions in Mass Spectra
The study of metastable transitions in deuterated propanes, including 1,1,1,2,3,3,3-heptadeuteropropane, has provided insights into the fragmentation mechanisms of these molecules. This research is significant for understanding the isotope effects and the behavior of ions in mass spectrometry, a key technique in analytical chemistry (Ottinger, 1967).
Thermal Activation of Propyl Groups on Catalyst Surfaces
Investigations into the thermal chemistry of propyl moieties, including studies on 1,1,1,2,3,3,3-heptadeuteropropane, on catalyst surfaces like Pt(111) have provided valuable information on the reactions and pathways involved in industrial catalysis processes (Chrysostomou, French, & Zaera, 2000).
H/D Isotope Exchange and Skeletal Rearrangement Reactions
The regioselectivity of hydrogen/deuterium exchange reactions of propane on various catalysts, including studies with deuterated propanes, has significant implications for understanding catalytic processes and the behavior of these molecules under different reaction conditions (Haouas, Walspurger, & Sommer, 2003).
Initial Stages of Propane Activation over Catalysts
Research on the early stages of propane activation over catalysts, utilizing deuterated propane, provides critical insights into the formation of intermediate species and the mechanisms of reactions crucial in the field of catalysis (Kolyagin et al., 2006).
Safety And Hazards
Propriétés
IUPAC Name |
1,1,1,2,3,3,3-heptadeuterio-2-(trideuteriomethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10/c1-4(2)3/h4H,1-3H3/i1D3,2D3,3D3,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPPMTNAJDCUHE-LSURFNHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
68.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,2,3,3,3-Heptadeuterio-2-(trideuteriomethyl)propane | |
CAS RN |
19170-96-8 | |
| Record name | 19170-96-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B101020.png)
